

Check Availability & Pricing

# An In-depth Technical Guide on the Molecular Structure and Function of Gefapixant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Anti-infective agent 6 |           |
| Cat. No.:            | B12407394              | Get Quote |

Disclaimer: The term "Anti-infective agent 6" does not correspond to a known scientific entity. This guide focuses on Gefapixant, a well-documented P2X3 receptor antagonist, to fulfill the detailed requirements of the user's request for a technical whitepaper. Gefapixant's mechanism, while primarily targeting the cough reflex, involves pathways relevant to sensory nerve activation that can be triggered by inflammatory mediators, a process often associated with infection and irritation.[1]

## **Executive Summary**

Gefapixant (formerly known as AF-219 and MK-7264) is a first-in-class, orally active, and selective antagonist of the P2X3 and P2X2/3 receptors.[2] These receptors are ATP-gated ion channels located on sensory C-fibers of the vagus nerve in the airways.[3][4] By blocking the binding of extracellular adenosine triphosphate (ATP), Gefapixant modulates the hypersensitization of these sensory neurons, thereby reducing the urge to cough in patients with refractory or unexplained chronic cough.[1][5] This document provides a comprehensive overview of Gefapixant's molecular structure, mechanism of action, associated signaling pathways, quantitative efficacy data from clinical trials, and detailed experimental protocols relevant to its study.

#### **Molecular Structure**

Gefapixant is a small molecule with the chemical formula C<sub>14</sub>H<sub>19</sub>N<sub>5</sub>O<sub>4</sub>S.[3] Its structure is characterized by a diaminopyrimidine group linked via an ether bond to a substituted benzenesulfonamide moiety.



• IUPAC Name: 5-((2,4-diaminopyrimidin-5-yl)oxy)-2-methoxy-4-(propan-2-yl)benzenesulfonamide[3]

Molecular Weight: 353.40 g/mol [6]

CAS Number: 1015787-98-0[3]

The citrate salt, Gefapixant Citrate, is often used in pharmaceutical formulations.[7][8]

Chemical Identifiers:

- SMILES: CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC[7][9]
- InChlKey: AIJVJYUOMCRFOE-UHFFFAOYSA-N[7]

## **Mechanism of Action and Signaling Pathways**

Gefapixant exerts its therapeutic effect by acting as a selective, non-competitive, allosteric antagonist of P2X3 receptors.[2][10][11]

#### Target Receptors: P2X3 and P2X2/3

P2X3 receptors are ligand-gated ion channels that are primarily expressed on sensory afferent neurons.[12] They are activated by extracellular ATP, which is released from cells during inflammation, irritation, or mechanical stress.[13] The activation of these receptors on airway C-fibers leads to the initiation of an action potential, which is transmitted to the brainstem and perceived as an urge to cough.[3][4][5] Gefapixant also shows activity against the P2X2/3 heterotrimeric receptor subtype.[3][6]

#### **Molecular Interaction**

Structural studies have revealed that Gefapixant binds to an allosteric site at the interface between P2X3 protein subunits.[10] This binding event blocks the channel from activating, even when ATP is bound to its orthosteric site.[10][11] This allosteric antagonism is a key feature of its mechanism, providing selectivity and modulating the receptor's response to its natural ligand.[11]

# **Signaling Pathway**



The signaling pathway leading to the cough reflex involves the release of ATP from airway epithelial cells in response to irritants or inflammatory signals. This extracellular ATP then binds to and activates P2X3 receptors on vagal afferent C-fibers, causing depolarization and the generation of an action potential that propagates to the cough center in the brainstem. Gefapixant interrupts this pathway at a crucial early step.





Click to download full resolution via product page

Gefapixant's interruption of the ATP-P2X3 signaling pathway.

## **Quantitative Data**

The efficacy of Gefapixant has been evaluated in several clinical trials. The primary measure of efficacy is the reduction in 24-hour cough frequency.

**In Vitro Activity** 

| Target                       | Assay Type      | IC50       | Reference |
|------------------------------|-----------------|------------|-----------|
| Human P2X3<br>Homotrimer     | Cell-free assay | ~30 nM     | [6]       |
| Human P2X2/3<br>Heterotrimer | Cell-free assay | 100-250 nM | [6]       |
| Human P2X3<br>Homotrimer     | Patch clamp     | 153 nM     | [10]      |
| Human P2X2/3<br>Heterotrimer | Patch clamp     | 220 nM     | [10]      |

## Phase 3 Clinical Trial Efficacy (COUGH-1 & COUGH-2)

The COUGH-1 and COUGH-2 trials were pivotal Phase 3 studies evaluating the efficacy and safety of Gefapixant in adults with refractory or unexplained chronic cough.[14]

| Dose      | Timepoint | Placebo-<br>Adjusted<br>Relative<br>Reduction<br>in 24-Hour<br>Cough<br>Frequency | p-value                                                                      | Reference                                                                                                     |
|-----------|-----------|-----------------------------------------------------------------------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| 45 mg BID | Week 12   | 18.5%                                                                             | 0.041                                                                        | [14][15]                                                                                                      |
| 45 mg BID | Week 24   | 14.6%                                                                             | 0.031                                                                        | [14][15]                                                                                                      |
|           | 45 mg BID | 45 mg BID Week 12                                                                 | Dose Timepoint Reduction in 24-Hour Cough Frequency  45 mg BID Week 12 18.5% | Adjusted Relative  Dose Timepoint Reduction p-value in 24-Hour Cough Frequency  45 mg BID Week 12 18.5% 0.041 |



BID = twice daily

## **Patient-Reported Outcomes (PROs)**

Improvements were also observed in patient-reported outcomes, such as the Leicester Cough Questionnaire (LCQ) total score.[16][17]

| Trial    | Dose      | Timepoint | Difference<br>vs. Placebo<br>in LCQ<br>Total Score | p-value | Reference |
|----------|-----------|-----------|----------------------------------------------------|---------|-----------|
| Phase 3b | 45 mg BID | Week 12   | 0.75                                               | 0.034   | [16]      |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of P2X3 receptor antagonists like Gefapixant.

#### Electrophysiology (Patch Clamp) for IC<sub>50</sub> Determination

This protocol is used to measure the inhibitory effect of a compound on the ion channel function of P2X3 receptors expressed in a host cell line (e.g., HEK293 cells).









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. drugtopics.com [drugtopics.com]
- 2. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Gefapixant | C14H19N5O4S | CID 24764487 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Exploring the Potential of a P2X3 Receptor Antagonist: Gefapixant in the Management of Persistent Cough Associated with Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Gefapixant Citrate | C20H27N5O11S | CID 145720531 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. The Efficacy and Safety of Gefapixant in a Phase 3b Trial of Patients with Recent-Onset Chronic Cough PMC [pmc.ncbi.nlm.nih.gov]



- 17. atsjournals.org [atsjournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Molecular Structure and Function of Gefapixant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407394#anti-infective-agent-6-molecular-structure-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com